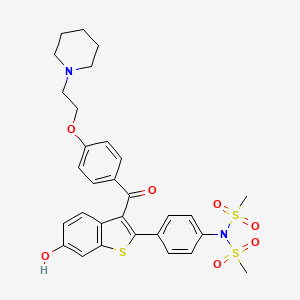

LY329146

Description

Properties

CAS No. |

191043-78-4 |

|---|---|

Molecular Formula |

C30H32N2O7S3 |

Molecular Weight |

628.8 g/mol |

IUPAC Name |

N-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl]-N-methylsulfonylmethanesulfonamide |

InChI |

InChI=1S/C30H32N2O7S3/c1-41(35,36)32(42(2,37)38)23-10-6-22(7-11-23)30-28(26-15-12-24(33)20-27(26)40-30)29(34)21-8-13-25(14-9-21)39-19-18-31-16-4-3-5-17-31/h6-15,20,33H,3-5,16-19H2,1-2H3 |

InChI Key |

RSJYPIKEOWEIPQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5)S(=O)(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY 329146 LY-329146 LY329146 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY3298176 (Tirzepatide) in Pancreatic Beta-Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LY3298176, commercially known as Tirzepatide, is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. This document provides a comprehensive technical overview of its mechanism of action specifically within pancreatic beta-cells. By activating both GIP and GLP-1 receptors, Tirzepatide stimulates downstream signaling cascades that enhance glucose-dependent insulin secretion, improve beta-cell function, and promote beta-cell health. This guide synthesizes data from preclinical and clinical studies, presenting quantitative outcomes in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Core Mechanism: Dual Incretin Receptor Agonism

Tirzepatide is a synthetic peptide designed to activate both the GIP receptor (GIPR) and the GLP-1 receptor (GLP-1R)[1][2]. In pancreatic beta-cells, the binding of Tirzepatide to these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events, primarily mediated by the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels[3][4]. This dual agonism is believed to contribute to its robust glycemic control and weight loss effects observed in clinical trials[5].

Signaling Pathways in Pancreatic Beta-Cells

The activation of GIPR and GLP-1R by Tirzepatide in pancreatic beta-cells converges on the cAMP signaling pathway, which in turn potentiates glucose-stimulated insulin secretion (GSIS) through two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac2)[6].

-

PKA-dependent pathway: Increased cAMP levels lead to the activation of PKA, which phosphorylates various substrates involved in insulin exocytosis. This includes components of the exocytotic machinery and ion channels, ultimately leading to the mobilization and fusion of insulin-containing granules with the plasma membrane.

-

Epac2-dependent pathway: cAMP also directly binds to and activates Epac2, a guanine nucleotide exchange factor for the small G protein Rap1. Activated Epac2 is involved in the mobilization of intracellular calcium stores and the potentiation of insulin granule exocytosis.

The synergistic activation of both GIPR and GLP-1R by Tirzepatide leads to a more pronounced and sustained increase in intracellular cAMP compared to selective GLP-1R agonists, contributing to its superior efficacy in improving beta-cell function[4].

Quantitative Effects on Beta-Cell Function and Insulin Sensitivity

Clinical trials from the SURPASS program have provided robust quantitative data on the effects of Tirzepatide on markers of beta-cell function and insulin sensitivity.

Table 1: Change from Baseline in Markers of Beta-Cell Function (SURPASS-1)

| Parameter | Placebo (n=115) | Tirzepatide 5 mg (n=121) | Tirzepatide 10 mg (n=121) | Tirzepatide 15 mg (n=121) |

| HOMA2-B (%) | -1.4 | +77 | +92 | +80 |

| Proinsulin (pmol/L) | -0.6 | -49 | -55 | -52 |

| Proinsulin/C-peptide ratio | -0.1 | -47 | -49 | -48 |

| Data from a post hoc analysis of the SURPASS-1 trial at 40 weeks[3]. HOMA2-B was computed with C-peptide. |

Table 2: Change from Baseline in Markers of Beta-Cell Function and Insulin Sensitivity (SURPASS-2)

| Parameter | Semaglutide 1 mg (n=469) | Tirzepatide 5 mg (n=470) | Tirzepatide 10 mg (n=469) | Tirzepatide 15 mg (n=470) |

| HOMA2-B (%) | +84.0 | +96.9 | +120.4 | +118.7 |

| Fasting C-peptide (pmol/L) | +3.3 | -1.4 | -5.2 | -6.0 |

| HOMA2-IR | -5.1 | -15.5 | -24.0 | -23.8 |

| Data from a post hoc analysis of the SURPASS-2 trial at 40 weeks[7]. HOMA2-B was computed with C-peptide and HOMA2-IR with insulin. |

Experimental Protocols

This section outlines the general methodologies employed in the assessment of LY3298176's effects on pancreatic beta-cells, as inferred from published literature. Specific, detailed protocols are often proprietary and not fully disclosed in publications.

Assessment of Beta-Cell Function in Clinical Trials (SURPASS Program)

Objective: To evaluate the effect of Tirzepatide on pancreatic beta-cell function in patients with type 2 diabetes.

Methodology:

-

Fasting Blood Samples: Venous blood samples were collected from participants in a fasting state at baseline and at specified follow-up visits[7].

-

Biomarker Analysis: Fasting plasma glucose, insulin, and C-peptide concentrations were measured by a central laboratory[3].

-

HOMA2 Calculation: The Homeostatic Model Assessment 2 (HOMA2) was used to estimate beta-cell function (HOMA2-B) and insulin resistance (HOMA2-IR). The calculations were performed using the HOMA2 calculator, which is publicly available from the University of Oxford's Diabetes Trials Unit[8]. Fasting glucose and C-peptide or insulin values were inputted into the calculator to derive the respective indices[3][7].

-

Proinsulin Analysis: Fasting intact proinsulin levels were also measured to assess beta-cell stress and insulin processing efficiency[3]. Ratios of proinsulin to C-peptide and proinsulin to insulin were calculated.

In Vitro cAMP Measurement in Pancreatic Beta-Cell Lines

Objective: To determine the effect of LY3298176 on intracellular cAMP production in pancreatic beta-cells.

General Protocol (based on common methodologies for incretin receptor agonists):

-

Cell Culture: A suitable pancreatic beta-cell line, such as INS-1E or a HEK293 cell line stably expressing the human GLP-1R and GIPR, is cultured under standard conditions[9][10].

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight[9].

-

Compound Treatment: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with varying concentrations of LY3298176, a selective GLP-1R agonist, a selective GIPR agonist, or vehicle control for a defined period (e.g., 30 minutes) at 37°C[10].

-

cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based biosensor assay[9][11]. The signal is read using a plate reader.

-

Data Analysis: cAMP concentrations are normalized to the total protein content or cell number. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compounds.

Assessment of Beta-Cell Proliferation and Apoptosis

Objective: To evaluate the impact of LY3298176 on beta-cell survival and growth.

General Protocol for Proliferation Assay (e.g., BrdU or WST-1):

-

Cell Culture and Seeding: Pancreatic beta-cells are cultured and seeded in 96-well plates.

-

Compound Treatment: Cells are treated with LY3298176 or control compounds for a specified duration (e.g., 24-72 hours).

-

Proliferation Measurement:

-

BrdU Assay: Bromodeoxyuridine (BrdU), a thymidine analog, is added to the culture medium. The amount of BrdU incorporated into newly synthesized DNA is quantified using an anti-BrdU antibody in an ELISA-based format.

-

WST-1 Assay: A tetrazolium salt (WST-1) is added to the cells. Viable, metabolically active cells reduce WST-1 to a formazan dye, and the absorbance is measured to determine the relative number of viable cells.

-

-

Data Analysis: The signal from treated cells is compared to that of control cells to determine the effect on proliferation.

General Protocol for Apoptosis Assay (e.g., Caspase-3/7 Activity):

-

Cell Culture and Seeding: Beta-cells are cultured and seeded as described above.

-

Induction of Apoptosis (Optional): To study the protective effects of LY3298176, apoptosis may be induced using agents like streptozotocin or cytokines.

-

Compound Treatment: Cells are co-incubated with the apoptosis-inducing agent and LY3298176 or control compounds.

-

Apoptosis Measurement: Caspase-3 and/or -7 activity, key markers of apoptosis, is measured using a luminogenic or fluorogenic substrate. Cleavage of the substrate by active caspases generates a signal that is proportional to the amount of apoptosis.

-

Data Analysis: The signal from LY3298176-treated cells is compared to that of cells treated with the apoptosis-inducing agent alone to assess the anti-apoptotic effect.

Conclusion

LY3298176 (Tirzepatide) exerts its profound effects on glycemic control through a multifaceted mechanism of action within pancreatic beta-cells. Its dual agonism at GIP and GLP-1 receptors leads to a robust activation of the cAMP signaling pathway, which in turn enhances glucose-dependent insulin secretion. Clinical data from the SURPASS program have consistently demonstrated that treatment with Tirzepatide leads to significant improvements in markers of beta-cell function and insulin sensitivity. Further preclinical investigations into its effects on beta-cell proliferation and apoptosis suggest a potential for disease-modifying effects by preserving beta-cell mass and function. This technical guide provides a foundational understanding of the core mechanisms of Tirzepatide in pancreatic beta-cells, supported by quantitative clinical data and an overview of key experimental methodologies.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. A Study of Tirzepatide (LY3298176) Versus Semaglutide Once Weekly as Add-on Therapy to Metformin in Participants With Type 2 Diabetes - American College of Cardiology [acc.org]

- 3. Tirzepatide as Monotherapy Improved Markers of Beta-cell Function and Insulin Sensitivity in Type 2 Diabetes (SURPASS-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sketchviz.com [sketchviz.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Tirzepatide Improved Markers of Islet Cell Function and Insulin Sensitivity in People With T2D (SURPASS-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HOMA2-B enhances assessment of type 1 diabetes risk among TrialNet Pathway to Prevention participants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

Tirzepatide: A Technical Deep Dive into its Molecular Architecture and Receptor Engagement

For Immediate Release

INDIANAPOLIS, IN – November 20, 2025 – As a pioneering dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, Tirzepatide represents a significant advancement in the management of type 2 diabetes and obesity. This technical guide offers an in-depth analysis of its molecular structure, binding affinities, and the experimental methodologies used to elucidate its unique pharmacological profile. Designed for researchers, scientists, and drug development professionals, this document consolidates key data and visualizes complex biological processes to facilitate a comprehensive understanding of this first-in-class therapeutic agent.

Molecular Structure of Tirzepatide

Tirzepatide is a 39-amino acid linear synthetic peptide, the sequence of which is based on the native human GIP hormone.[1][2][3][4][5] Its structure has been meticulously engineered to enhance stability, prolong its half-life, and enable dual agonism at both the GIP and GLP-1 receptors. The molecular formula of Tirzepatide is C225H348N48O68, with a molecular weight of approximately 4813.5 g/mol .[1][6]

The primary structure of Tirzepatide incorporates several key modifications:

-

Peptide Backbone: The 39-amino acid sequence is optimized for dual receptor binding.

-

DPP-4 Resistance: To prevent enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), the alanine residues at positions 2 and 13 of the native GIP sequence have been substituted with the non-coded amino acid α-aminoisobutyric acid (Aib).[3][7]

-

Lipidation for Extended Half-Life: A C20 fatty diacid moiety (eicosanedioic acid) is covalently attached to the lysine residue at position 20.[1][2][3][6] This lipidation promotes binding to serum albumin, significantly extending the drug's half-life and allowing for once-weekly administration.[1][2]

-

Hydrophilic Linker: The C20 fatty diacid is connected to the peptide backbone via a hydrophilic linker composed of a gamma-glutamic acid (γGlu) and two (2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) units.[3][6]

Binding Affinity and Receptor Potency

Tirzepatide is characterized as an imbalanced dual agonist, exhibiting a higher affinity for the GIP receptor (GIPR) compared to the GLP-1 receptor (GLP-1R).[1][2][6] Its binding affinity for the GIPR is comparable to that of native GIP.[1][3] Conversely, its affinity for the GLP-1R is approximately five times weaker than that of native GLP-1.[1][3][4] This imbalanced profile is believed to be crucial for its therapeutic efficacy, maximizing the effects of GIPR engagement while maintaining a tolerable level of GLP-1R activation.[1]

The table below summarizes the binding affinities and functional potencies of Tirzepatide and native ligands for the human GIP and GLP-1 receptors.

| Ligand | Receptor | Binding Affinity (Ki, nM) | cAMP Accumulation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |

| Tirzepatide | GIPR | 0.135 [3][5] | ~0.379 (GTPγS) [8] | 2.34 [8] |

| Native GIP | GIPR | ~0.200[1][2] | ~1.43 (GTPγS)[8] | 1.58[8] |

| Tirzepatide | GLP-1R | 4.23 [3][5] | ~0.617 (GTPγS) [8] | Low efficacy [8] |

| Native GLP-1 | GLP-1R | ~0.700[1][2] | ~1.63 (GTPγS)[8] | 3.26[8] |

Experimental Protocols

The binding affinities and functional activities of Tirzepatide have been determined through a series of rigorous in vitro experiments. The primary methodologies employed are radioligand binding assays and functional assays measuring downstream signaling events.

Radioligand Binding Assay

Competitive radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.[9]

Objective: To determine the inhibitory constant (Ki) of Tirzepatide for the GIP and GLP-1 receptors.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are stably transfected to express either the human GIP receptor or the human GLP-1 receptor.[10] The cells are cultured and harvested, and crude plasma membranes are prepared by homogenization and centrifugation.[11]

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-GIP) is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled Tirzepatide.

-

Separation and Detection: The reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via vacuum filtration through glass fiber filters.[9]

-

Data Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter. The data are used to generate a competition curve, from which the IC50 (the concentration of Tirzepatide that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is utilized to measure the direct binding kinetics and affinity of Tirzepatide to the extracellular domains (ECDs) of the GIP and GLP-1 receptors.

Methodology:

-

Immobilization: The purified ECDs of the GIPR or GLP-1R are immobilized on a sensor chip.

-

Binding Analysis: A series of concentrations of Tirzepatide are flowed over the sensor chip. The binding events are detected in real-time as a change in the refractive index at the sensor surface.

-

Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).

Downstream Signaling Pathways

Upon binding to its receptors, Tirzepatide activates intracellular signaling cascades that are crucial for its therapeutic effects. The G protein-coupled receptors, GIPR and GLP-1R, primarily signal through the Gαs protein, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[7]

GIP Receptor Signaling: At the GIPR, Tirzepatide acts as a full agonist, mimicking the actions of native GIP.[1][6] It robustly stimulates the Gαs-cAMP pathway and effectively promotes β-arrestin recruitment, leading to receptor internalization.[1][8]

GLP-1 Receptor Signaling (Biased Agonism): Tirzepatide's action at the GLP-1R is more nuanced. It exhibits biased agonism, preferentially activating the Gαs-cAMP pathway over the recruitment of β-arrestin.[1][2][4][6] This bias results in a weaker ability to drive GLP-1R internalization compared to native GLP-1.[1][2][7] This unique signaling profile may contribute to its enhanced therapeutic efficacy and favorable side-effect profile.[1][12]

Conclusion

The molecular architecture of Tirzepatide, with its strategic modifications for stability and prolonged action, underpins its potent dual agonism. The imbalanced binding profile, favoring the GIP receptor, combined with biased signaling at the GLP-1 receptor, creates a unique pharmacological signature that has translated into superior glycemic control and weight loss in clinical settings. The detailed experimental protocols and data presented herein provide a foundational understanding for further research and development in the field of multi-receptor agonists for metabolic diseases.

References

- 1. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 3. Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural determinants of dual incretin receptor agonism by tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity [frontiersin.org]

- 6. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. dovepress.com [dovepress.com]

The Dawn of a New Era in Metabolic Disease: A Technical Guide to the Discovery of Dual GIP and GLP-1 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease treatment is undergoing a paradigm shift, driven by the advent of dual-receptor agonists that target both the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors. This technical guide provides an in-depth exploration of the core scientific principles, experimental methodologies, and key data that have paved the way for this therapeutic revolution. By offering a comprehensive overview of the discovery process, from initial concept to preclinical and clinical validation, this document serves as a vital resource for professionals engaged in the research and development of novel metabolic therapies.

The Scientific Rationale: Synergistic Action for Superior Efficacy

The incretin effect, a phenomenon where oral glucose elicits a greater insulin response than intravenous glucose, is primarily mediated by the gut hormones GIP and GLP-1. Both hormones potentiate glucose-dependent insulin secretion from pancreatic β-cells. However, their individual therapeutic potential has been met with challenges. While GLP-1 receptor agonists have been successful in managing type 2 diabetes and obesity, their efficacy can be limited by gastrointestinal side effects. Conversely, the therapeutic utility of GIP alone has been questioned due to an attenuated insulinotropic effect in individuals with type 2 diabetes.

The groundbreaking concept behind dual GIP and GLP-1 receptor agonism is the potential for synergistic or additive effects that surpass the efficacy of single-agonist therapies.[1][2] Preclinical studies in animal models, such as diet-induced obese (DIO) mice, have consistently demonstrated that dual agonists lead to superior reductions in body weight and improvements in glycemic control compared to selective GLP-1 receptor agonists.[3][4][5] This enhanced efficacy is attributed to a multi-faceted mechanism of action that includes:

-

Enhanced Insulin Secretion: Potent stimulation of insulin release in a glucose-dependent manner.

-

Glucagon Suppression: GLP-1 receptor activation inhibits the release of glucagon, a hormone that raises blood sugar levels.

-

Delayed Gastric Emptying: Slowing the absorption of nutrients from the gut.

-

Reduced Appetite and Food Intake: Acting on central nervous system pathways to promote satiety.

Tirzepatide (LY3298176), the first-in-class dual GIP/GLP-1 receptor agonist, has validated this concept in human clinical trials, demonstrating unprecedented efficacy in both glycemic control and weight loss.[6][7][8][9]

In Vitro Characterization: Unraveling Receptor Interactions and Signaling

The initial stages of dual agonist discovery heavily rely on a battery of in vitro assays to characterize the binding affinity, potency, and signaling profile of candidate molecules at both the GIP and GLP-1 receptors.

Quantitative Data Presentation

The following tables summarize key in vitro and in vivo data for Tirzepatide and other novel dual agonists, providing a comparative overview of their pharmacological properties.

Table 1: In Vitro Activity of Tirzepatide

| Parameter | GIP Receptor (GIPR) | GLP-1 Receptor (GLP-1R) | Reference |

| Binding Affinity (Ki, nM) | 0.135 | 4.23 | [10][11] |

| cAMP Signaling Potency (EC50, nM) | 0.0224 | 0.934 | [10] |

Table 2: Preclinical In Vivo Efficacy of Novel Dual GIP/GLP-1 Agonists in Diet-Induced Obese (DIO) Mice

| Compound/Treatment | Duration of Study | Mean Body Weight Reduction (%) | Comparator | Reference |

| Viking Dual Agonists | 21 days | Up to 27% | Semaglutide (18%) | [3] |

| Viking Dual Agonists | 14 days | Up to 28% | Tirzepatide (similar effect size) | [3] |

| MEDI0382 | Not Specified | -3.84 kg | Placebo (-1.70 kg) | [12] |

Table 3: Clinical Efficacy of Tirzepatide in Type 2 Diabetes (SURPASS-1 Trial)

| Tirzepatide Dose | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) | Reference |

| 5 mg | -1.87 | -7.0 | [9] |

| 10 mg | -1.89 | -7.8 | [9] |

| 15 mg | -2.07 | -9.5 | [9] |

Experimental Protocols

Objective: To determine the binding affinity (Ki) of a test compound for the GIP and GLP-1 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably overexpressing the human GIP or GLP-1 receptor.[13][14]

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-GIP or ¹²⁵I-GLP-1) and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Objective: To measure the potency (EC50) of a test compound in stimulating the production of cyclic AMP (cAMP), a key second messenger in GIPR and GLP-1R signaling.

Methodology:

-

Cell Culture: Cells (e.g., HEK293) expressing the target receptor are seeded in multi-well plates.

-

Stimulation: Cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, including:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

AlphaScreen: A bead-based assay that generates a chemiluminescent signal.

-

Luciferase Reporter Gene Assays: Cells are engineered to express luciferase under the control of a cAMP-responsive element (CRE).

-

-

Data Analysis: Dose-response curves are plotted, and the EC50 value is determined.

Objective: To assess the ability of a test compound to promote the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of biased agonism.

Methodology:

-

Cell Lines: Engineered cell lines are used where the receptor is tagged with a luminescent or fluorescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin is tagged with a corresponding acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Stimulation: Cells are treated with the test compound.

-

Detection: Upon β-arrestin recruitment to the receptor, the donor and acceptor molecules are brought into close proximity, resulting in a measurable signal, such as:

-

Bioluminescence Resonance Energy Transfer (BRET): Energy is transferred from the donor to the acceptor, leading to light emission at the acceptor's wavelength.

-

Enzyme Fragment Complementation (EFC): Two inactive enzyme fragments, one fused to the receptor and the other to β-arrestin, combine to form an active enzyme that generates a detectable signal.[15][16][17][18][19]

-

-

Data Analysis: Dose-response curves for β-arrestin recruitment are generated to determine the EC50.

In Vivo Evaluation: Translating In Vitro Findings to Physiological Effects

Promising dual agonist candidates identified through in vitro screening are further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

Animal Models

-

Diet-Induced Obese (DIO) Mice: These mice are fed a high-fat diet to induce obesity, insulin resistance, and other metabolic abnormalities, providing a relevant model for studying anti-obesity and anti-diabetic drugs.[3][4][5]

-

Genetically Modified Mice: Mice with targeted deletions of the GIPR, GLP-1R, or both are used to dissect the specific contributions of each receptor to the overall effects of the dual agonist.[20]

Experimental Protocols

Objective: To evaluate the effect of a test compound on glucose disposal.

Methodology:

-

Fasting: Mice are fasted for a defined period (typically 6 hours).

-

Compound Administration: The test compound or vehicle is administered (e.g., subcutaneously) at a specific time before the glucose challenge.

-

Glucose Challenge: A bolus of glucose is injected intraperitoneally.

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose injection.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the discovery of dual GIP and GLP-1 receptor agonists.

Caption: GIPR and GLP-1R Signaling Pathways

Caption: Dual GIP/GLP-1 Agonist Discovery Workflow

References

- 1. The Emerging Role of Dual GLP-1 and GIP Receptor Agonists in Glycemic Management and Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. ir.vikingtherapeutics.com [ir.vikingtherapeutics.com]

- 4. Glucagon-like peptide 1/glucagon receptor dual agonism reverses obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tirzepatide - Wikipedia [en.wikipedia.org]

- 8. lilly.com [lilly.com]

- 9. Lilly's SURPASS-1 results published in The Lancet show tirzepatide's superior A1C and body weight reductions versus placebo in adults with type 2 diabetes [prnewswire.com]

- 10. Tirzepatide | Dual GIP/GLP-1 agonist | Probechem Biochemicals [probechem.com]

- 11. Zepbound (Tirzepatide) for Research Applications [benchchem.com]

- 12. Dual GLP-1 and glucagon receptor agonist improves glycemic control and reduces body weight - - PACE-CME [pace-cme.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. youtube.com [youtube.com]

- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 20. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

An In-depth Technical Guide to the Early Preclinical Studies of LY3298176 (Tirzepatide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3298176, now widely known as Tirzepatide, is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. Developed by Eli Lilly and Company, this single molecule has demonstrated significant therapeutic potential for the treatment of type 2 diabetes mellitus and obesity in clinical trials.[1][2] This technical guide provides a comprehensive overview of the foundational preclinical research that elucidated the core pharmacological properties of LY3298176, paving the way for its clinical development. The document details the in vitro and in vivo studies that characterized its dual agonist activity, signaling pathways, and metabolic effects.

In Vitro Characterization

The initial preclinical evaluation of LY3298176 focused on its interaction with the human GIP receptor (GIPR) and GLP-1 receptor (GLP-1R). These studies were crucial in establishing its dual agonist profile and understanding its potency and signaling mechanisms at a cellular level.

Data Presentation: In Vitro Receptor Binding and Signaling

The following tables summarize the key quantitative data from in vitro assays, providing a comparative view of LY3298176's activity at the GIP and GLP-1 receptors.

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| LY3298176 | hGIPR | 0.135 |

| Native GIP | hGIPR | Comparable to LY3298176 |

| LY3298176 | hGLP-1R | 4.23 |

| Native GLP-1 | hGLP-1R | ~5-fold stronger than LY3298176 |

Table 1: Receptor Binding Affinity of LY3298176. This table presents the inhibitory constant (Ki) values, indicating the concentration of the ligand that inhibits 50% of tracer binding. A lower Ki value signifies higher binding affinity. Data sourced from Coskun et al., 2018.

| Ligand | Receptor | cAMP Accumulation (EC50, nM) |

| LY3298176 | hGIPR | 0.0224 |

| Native GIP | hGIPR | Similar to LY3298176 |

| LY3298176 | hGLP-1R | 0.934 |

| Native GLP-1 | hGLP-1R | ~13-fold more potent than LY3298176 |

Table 2: In Vitro Potency in Stimulating cAMP Accumulation. This table shows the half-maximal effective concentration (EC50) for cyclic adenosine monophosphate (cAMP) production, a key second messenger in GIPR and GLP-1R signaling. A lower EC50 value indicates greater potency. Data sourced from Coskun et al., 2018.

Experimental Protocols

Receptor Binding Assays

-

Objective: To determine the binding affinity of LY3298176 to human GIPR and GLP-1R.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human GIP receptor or human GLP-1 receptor.

-

Methodology:

-

Membranes were prepared from the engineered HEK293 cell lines.

-

Competitive binding assays were performed using a radiolabeled tracer specific for each receptor.

-

Increasing concentrations of unlabeled LY3298176 were added to displace the radiolabeled tracer.

-

The concentration of LY3298176 required to inhibit 50% of the specific binding of the tracer was determined and used to calculate the inhibitory constant (Ki).

-

cAMP Signaling Assays

-

Objective: To measure the potency of LY3298176 in activating the downstream signaling pathway of GIPR and GLP-1R.

-

Cell Lines: HEK293 cells expressing the recombinant human GIPR or GLP-1R.

-

Methodology:

-

Cells were seeded in appropriate multi-well plates and allowed to adhere.

-

Cells were then treated with increasing concentrations of LY3298176.

-

Following incubation, intracellular cAMP levels were measured using a commercially available assay kit (e.g., HTRF-based assay).

-

Dose-response curves were generated, and the EC50 values were calculated to determine the potency of LY3298176.

-

Signaling Pathway Diagram

GIPR and GLP-1R Signaling Pathway Activated by LY3298176.

In Vivo Preclinical Efficacy

Following the successful in vitro characterization, the preclinical development of LY3298176 progressed to in vivo studies in murine models. These experiments were designed to assess the compound's effects on metabolic parameters in a whole-organism context.

Data Presentation: In Vivo Effects in Diet-Induced Obese (DIO) Mice

The table below summarizes the key findings from a chronic administration study of LY3298176 in diet-induced obese (DIO) mice.

| Treatment Group | Change in Body Weight | Change in Food Intake |

| LY3298176 | Potent Decrease | Significant Decrease |

| Selective GLP-1R Agonist | Decrease | Decrease |

| Vehicle | No significant change | No significant change |

Table 3: Effects of Chronic LY3298176 Administration in DIO Mice. LY3298176 demonstrated superior effects on body weight and food intake reduction compared to a selective GLP-1 receptor agonist.[2]

Experimental Protocols

Diet-Induced Obese (DIO) Mouse Model

-

Objective: To evaluate the chronic effects of LY3298176 on body weight, food intake, and glucose metabolism in an obesity model.

-

Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.

-

Methodology:

-

Mice were housed individually with ad libitum access to food and water.

-

After the diet-induced obesity period, mice were randomized into treatment groups (e.g., vehicle, LY3298176, selective GLP-1R agonist).

-

Compounds were administered subcutaneously at specified doses and frequencies (e.g., once daily).

-

Body weight and food intake were monitored regularly throughout the study.

-

At the end of the study, metabolic parameters such as glucose tolerance could be assessed.

-

Glucose Tolerance Test (GTT) in Mice

-

Objective: To assess the effect of LY3298176 on glucose clearance.

-

Animal Model: DIO mice or other relevant mouse models.

-

Methodology:

-

Mice were fasted for a defined period (e.g., 6 hours) prior to the test.

-

A baseline blood glucose measurement was taken.

-

LY3298176 or vehicle was administered at a specified time before the glucose challenge.

-

A bolus of glucose (e.g., 2 g/kg) was administered intraperitoneally or orally.

-

Blood glucose levels were measured at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

The area under the curve (AUC) for glucose was calculated to quantify glucose tolerance.

-

Studies in GIPR and GLP-1R Knockout Mice

-

Objective: To confirm the necessity of GIPR and GLP-1R for the pharmacological effects of LY3298176.

-

Animal Model: Genetically engineered mice lacking either the GIP receptor (GIPR -/-) or the GLP-1 receptor (GLP-1R -/-).

-

Methodology:

-

The effects of LY3298176 on glucose tolerance and insulin secretion were evaluated in these knockout mice alongside wild-type controls.

-

The experimental procedures for GTTs were similar to those described above.

-

The results demonstrated that LY3298176 could improve glucose tolerance by acting on both GIP and GLP-1 receptors.[2]

-

Experimental Workflow Diagram

References

In Vitro Characterization of LY3298176 (Tirzepatide) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of LY3298176, a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. Developed for the treatment of type 2 diabetes mellitus, LY3298176 has demonstrated significant therapeutic potential.[1][2][3][4] This document details the molecule's binding affinities, functional potencies, and the experimental protocols used to determine these characteristics, offering a comprehensive resource for researchers in the field.

Core Activity: Dual Incretin Receptor Agonism

LY3298176 is a fatty acid-modified peptide designed for once-weekly subcutaneous administration.[1][2][3][4] Its primary mechanism of action is the activation of both GIP and GLP-1 receptors, which are key mediators of insulin secretion.[5][6][7] The molecule was engineered by incorporating GLP-1 activity into the GIP sequence.[8][9] This dual agonism leads to enhanced glucose-dependent insulin secretion, improved glucose tolerance, and significant reductions in body weight, effects that are greater than those observed with selective GLP-1 receptor agonists.[1][2][3][4]

The in vitro profile of LY3298176 reveals an imbalanced agonism, with a greater affinity and potency for the GIP receptor (GIPR) compared to the GLP-1 receptor (GLP-1R).[8][9] It binds to the GIPR with an affinity comparable to native GIP, while its affinity for the GLP-1R is approximately five-fold weaker than native GLP-1.[1][8][9]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data from in vitro studies characterizing the binding and functional activity of LY3298176 at human GIP and GLP-1 receptors expressed in recombinant cell lines.

Table 1: Receptor Binding Affinity

This table presents the binding affinity of LY3298176 and native ligands to the human GIP and GLP-1 receptors. Affinity is expressed as the inhibitory constant (Ki), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Standard Error of Mean (SEM) |

| LY3298176 | GIPR | 0.135 | 0.020 |

| Native GIP | GIPR | Not explicitly stated, but LY3298176 affinity is comparable[1][8] | - |

| LY3298176 | GLP-1R | 4.23 | 0.23 |

| Native GLP-1 | GLP-1R | Not explicitly stated, but LY3298176 affinity is ~5-fold weaker[1][8] | - |

Data sourced from Coskun et al., 2018.[1]

Table 2: Functional Potency in cAMP Signaling Assays

This table outlines the functional potency of LY3298176 and native ligands in stimulating cyclic adenosine monophosphate (cAMP) accumulation in cells expressing the human GIP and GLP-1 receptors. Potency is expressed as the half-maximal effective concentration (EC50).

| Ligand | Receptor | Functional Potency (EC50, pM) | Notes |

| LY3298176 | GIPR | equipotent to GIP(1-42)[8] | - |

| GIP(1-42) | GIPR | equipotent to LY3298176[8] | - |

| LY3298176 | GLP-1R | ~18 to 20-fold lower than GLP-1(7-36)[8] | - |

| GLP-1(7-36) | GLP-1R | ~18 to 20-fold higher than LY3298176[8] | - |

Data interpretation from Willard et al., 2020.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vitro assays used to characterize LY3298176.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of LY3298176 to the human GIP and GLP-1 receptors.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human GIP receptor or GLP-1 receptor are cultured under standard conditions.

-

Membrane Preparation: Cell membranes are harvested, homogenized, and prepared for binding assays.

-

Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [125I]-GIP for GIPR or [125I]-GLP-1 for GLP-1R) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (LY3298176 or native peptides).

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioactivity is then separated from the unbound radioactivity by rapid filtration.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Signaling Assays

Objective: To measure the functional potency (EC50) of LY3298176 in activating the GIP and GLP-1 receptors and stimulating downstream signaling.

Methodology:

-

Cell Culture and Plating: HEK293 cells expressing the human GIPR or GLP-1R are seeded into multi-well plates and grown to a suitable confluency.

-

Ligand Stimulation: The cells are then stimulated with varying concentrations of LY3298176 or the native ligands (GIP or GLP-1) for a defined period at 37°C.[10]

-

Cell Lysis: After stimulation, the cells are lysed to release the intracellular contents, including cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme Fragment Complementation (EFC) based assay.[11] These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.

-

Data Analysis: The amount of cAMP produced at each ligand concentration is determined. A dose-response curve is generated, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated using non-linear regression.

Visualizing Molecular Interactions and Workflows

Diagrams are provided below to illustrate the signaling pathways activated by LY3298176 and the general workflow for its in vitro characterization.

Caption: GIP and GLP-1 Receptor Signaling Pathway Activated by LY3298176.

Caption: Experimental Workflow for In Vitro Characterization of LY3298176.

References

- 1. LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. jmnc.samipubco.com [jmnc.samipubco.com]

- 8. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 10. Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP Hunter™ Tirzepatide (GLP-1 RA) Bioassay Kit [discoverx.com]

Pharmacological Profile of Tirzepatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirzepatide is a first-in-class, once-weekly injectable synthetic peptide that functions as a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1][2][3] This unique mechanism of action provides synergistic effects on glycemic control and body weight reduction, positioning it as a transformative therapeutic agent for type 2 diabetes and obesity.[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of Tirzepatide, including its mechanism of action, receptor binding and signaling, pharmacokinetics, and clinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: Dual GIP and GLP-1 Receptor Agonism

Tirzepatide is a 39-amino-acid linear peptide analog of human GIP, engineered with a C20 fatty diacid moiety. This structural modification enhances its binding to albumin, prolonging its half-life to approximately five days and enabling once-weekly subcutaneous administration.[5][6]

The therapeutic effects of Tirzepatide are mediated through its agonist activity at both GIP and GLP-1 receptors, which are expressed in various tissues, including pancreatic islets, the gastrointestinal tract, and the brain.[7][8] This dual agonism leads to a range of physiological effects that contribute to improved metabolic control:

-

Enhanced Insulin Secretion: Tirzepatide potentiates glucose-dependent insulin secretion from pancreatic β-cells.[2][7][8] This action is more pronounced in the presence of hyperglycemia and diminishes as blood glucose levels normalize, thereby minimizing the risk of hypoglycemia.[2][8]

-

Glucagon Suppression: Activation of the GLP-1 receptor by Tirzepatide suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][8]

-

Delayed Gastric Emptying: Tirzepatide slows the rate at which food is absorbed from the gut, contributing to a reduction in postprandial glucose excursions.[7]

-

Appetite Regulation and Weight Loss: Tirzepatide acts on appetite centers in the brain to reduce food intake and promote satiety.[8] This central effect, combined with delayed gastric emptying, contributes to significant weight loss.[2][8]

Signaling Pathway Diagram

References

- 1. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Study of Tirzepatide (LY3298176) in Participants With Type 2 Diabetes Not Controlled With Diet and Exercise Alone - American College of Cardiology [acc.org]

- 6. Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Continued Treatment With Tirzepatide for Maintenance of Weight Reduction in Adults With Obesity: The SURMOUNT-4 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Subcutaneous Tirzepatide vs Placebo Added to Titrated Insulin Glargine on Glycemic Control in Patients With Type 2 Diabetes: The SURPASS-5 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Tirzepatide (LY3298176): A Technical Guide to its History and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirzepatide (LY3298176) is a first-in-class, once-weekly injectable dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist. Developed by Eli Lilly and Company, it represents a significant advancement in the management of type 2 diabetes and obesity. This technical guide provides an in-depth overview of the history, preclinical and clinical development, mechanism of action, and key experimental data related to Tirzepatide.

Introduction: The Dawn of a "Twincretin"

The journey of Tirzepatide began with research into enhancing the therapeutic effects of GLP-1 receptor agonists, a class of medications known for their ability to stimulate insulin production and promote glucose tolerance.[1] Recognizing the limitations of targeting a single incretin pathway, scientists at Eli Lilly explored the synergistic potential of combining GLP-1 and GIP receptor agonism.[1] This led to the conception of Tirzepatide, a single molecule engineered to activate both receptors, earning it the moniker "twincretin".[2]

Structurally, Tirzepatide is a 39-amino acid linear peptide analog of the human GIP hormone.[3][4] It is chemically modified with a C20 fatty diacid moiety attached to the lysine residue at position 20.[2][4] This modification facilitates binding to albumin, significantly extending the drug's half-life to approximately five days and allowing for once-weekly subcutaneous administration.[3][5]

Preclinical Development: Unraveling the Dual Agonist Advantage

The preclinical evaluation of Tirzepatide laid the foundational evidence for its unique pharmacological profile and therapeutic potential. These studies involved a combination of in vitro and in vivo models to assess its receptor binding, signaling, and metabolic effects.

In Vitro Studies: Receptor Affinity and Signaling

In vitro assays were crucial in characterizing Tirzepatide's interaction with GIP and GLP-1 receptors.

Receptor Binding and Affinity: Competition binding assays were performed to determine the affinity of Tirzepatide for the human GIP receptor (GIPR) and GLP-1 receptor (GLP-1R). These studies revealed an imbalanced affinity, with Tirzepatide exhibiting a higher affinity for the GIPR, comparable to native GIP, while its affinity for the GLP-1R was found to be approximately five-fold weaker than that of native GLP-1.[3][6]

Signaling Pathway Activation: The primary signaling pathway for both GIPR and GLP-1R is the activation of adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).[5][7] In vitro signaling studies in cell lines expressing human GIPR or GLP-1R demonstrated that Tirzepatide potently stimulates cAMP accumulation through both receptors.[5][8] Interestingly, at the GLP-1R, Tirzepatide exhibits biased agonism, favoring the cAMP pathway over the recruitment of β-arrestin.[5][9] This bias is thought to contribute to its enhanced therapeutic effects by potentially reducing receptor internalization and desensitization.[5][7]

Experimental Protocols: In Vitro Assays

cAMP Accumulation Assay:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R or GIPR.

-

Methodology: Cells are seeded in multi-well plates and incubated. Following this, the cells are stimulated with varying concentrations of Tirzepatide or reference agonists (native GLP-1 or GIP). The intracellular cAMP levels are then quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme Fragment Complementation (EFC).[7] The signal generated is directly proportional to the amount of cAMP produced.

In Vivo Studies: Preclinical Models

Animal models were instrumental in evaluating the physiological effects of Tirzepatide on glucose control, body weight, and food intake.

Animal Models:

-

Diet-Induced Obesity (DIO) Mice: These models are created by feeding mice a high-fat diet to induce obesity and metabolic dysfunction, mimicking key aspects of human type 2 diabetes and obesity.

-

GLP-1 Receptor Knockout (GLP-1R-/-) Mice: These mice lack the GLP-1 receptor and are used to dissect the relative contributions of GIPR and GLP-1R activation to the overall effects of Tirzepatide.

Key Findings: In preclinical studies, chronic administration of Tirzepatide to DIO mice resulted in potent, dose-dependent reductions in body weight and food intake, with effects significantly greater than those observed with a selective GLP-1 receptor agonist.[8][10] Studies in GLP-1R-/- mice demonstrated that the effects of Tirzepatide on glucose tolerance were mediated through both GIP and GLP-1 receptors.[8]

Experimental Protocols: In Vivo Studies

Diet-Induced Obesity Model:

-

Animal Strain: Typically C57BL/6J mice.

-

Diet: A high-fat diet with approximately 45-60% of calories derived from fat.

-

Duration: Mice are typically fed the high-fat diet for several weeks to induce obesity and insulin resistance.

-

Assessments: Body weight, food and water intake, glucose tolerance tests (GTT), and insulin tolerance tests (ITT) are regularly performed.

Clinical Development: The SURPASS and SURMOUNT Programs

The clinical development of Tirzepatide was primarily driven by two extensive Phase 3 global clinical trial programs: SURPASS for type 2 diabetes and SURMOUNT for obesity.

The SURPASS Program: Glycemic Control in Type 2 Diabetes

The SURPASS program comprised a series of head-to-head trials comparing Tirzepatide with placebo, a selective GLP-1 receptor agonist (semaglutide), and various insulin therapies in patients with type 2 diabetes.[3]

Key Efficacy Endpoints:

-

Change in HbA1c from baseline.

-

Change in body weight from baseline.

-

Percentage of patients achieving specific HbA1c targets.

Across the SURPASS trials, Tirzepatide demonstrated superior and clinically meaningful reductions in HbA1c and body weight compared to all active comparators.[11]

Data Presentation: Key Results from the SURPASS-2 Trial

| Endpoint | Tirzepatide (15 mg) | Semaglutide (1 mg) |

| Mean Change in HbA1c from Baseline | -2.30% | -1.86% |

| Mean Change in Body Weight from Baseline | -12.4 kg | -6.2 kg |

| Patients Achieving HbA1c <7% | 92% | 81% |

| Patients Achieving HbA1c <5.7% | 46% | 21% |

The SURMOUNT Program: Weight Management in Obesity

The SURMOUNT program evaluated the efficacy and safety of Tirzepatide for chronic weight management in individuals with obesity or who were overweight with weight-related comorbidities, with or without type 2 diabetes.

Key Efficacy Endpoints:

-

Percent change in body weight from baseline.

-

Percentage of patients achieving at least 5%, 10%, and 15% weight reduction.

The SURMOUNT trials demonstrated unprecedented levels of weight loss with Tirzepatide, establishing it as a highly effective anti-obesity medication.

Data Presentation: Key Results from the SURMOUNT-1 Trial

| Endpoint | Tirzepatide (15 mg) | Placebo |

| Mean Percent Change in Body Weight at Week 72 | -20.9% | -3.1% |

| Patients Achieving ≥5% Weight Reduction | 91% | 35% |

| Patients Achieving ≥15% Weight Reduction | 63% | 5% |

| Patients Achieving ≥20% Weight Reduction | 57% | 3% |

Experimental Protocols: Clinical Trial Design (General Overview)

SURPASS and SURMOUNT Programs:

-

Study Design: Randomized, double-blind, placebo- and/or active-controlled, parallel-group, multicenter trials.

-

Participant Population: Adults with type 2 diabetes (SURPASS) or obesity/overweight (SURMOUNT) with specific inclusion and exclusion criteria related to HbA1c levels, BMI, and prior medication use.

-

Intervention: Once-weekly subcutaneous injections of Tirzepatide (typically at doses of 5 mg, 10 mg, and 15 mg) or comparator. Doses were typically initiated at 2.5 mg and escalated every four weeks.

-

Primary Endpoints: Change in HbA1c from baseline (SURPASS) and percent change in body weight from baseline (SURMOUNT) at the primary study endpoint (e.g., 40 or 72 weeks).

Mechanism of Action: A Synergistic Approach

Tirzepatide's efficacy stems from its dual agonism of GIP and GLP-1 receptors, which are expressed in various tissues, including the pancreas, brain, and adipose tissue.[5][6]

Key Mechanisms:

-

Enhanced Insulin Secretion: Both GIP and GLP-1 are incretin hormones that stimulate glucose-dependent insulin secretion from pancreatic β-cells. Tirzepatide's dual action leads to a more robust insulin response compared to selective GLP-1 receptor agonists.[6][7]

-

Glucagon Suppression: GLP-1 receptor activation suppresses the release of glucagon from pancreatic α-cells, particularly in the postprandial state, thereby reducing hepatic glucose production.[6]

-

Delayed Gastric Emptying: GLP-1 receptor activation slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose excursions.[6]

-

Appetite Suppression and Reduced Food Intake: Both GIP and GLP-1 receptors are present in areas of the brain that regulate appetite. Tirzepatide's action on these central pathways leads to decreased food intake and subsequent weight loss.[6][7]

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Tirzepatide

Caption: Tirzepatide signaling pathway.

High-Level Experimental Workflow for Tirzepatide Development

Caption: Tirzepatide development workflow.

Conclusion

Tirzepatide represents a paradigm shift in the treatment of type 2 diabetes and obesity. Its novel dual GIP and GLP-1 receptor agonist mechanism of action provides superior glycemic control and weight loss compared to previous therapies. The extensive preclinical and clinical development programs have robustly demonstrated its efficacy and a manageable safety profile. As research continues, the full therapeutic potential of Tirzepatide in cardiovascular and metabolic diseases is still being explored, promising further advancements in patient care.

References

- 1. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]

- 2. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 3. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucose Tolerance Test in Mice [bio-protocol.org]

- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diet-induced obesity murine model [protocols.io]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Development and characterisation of a novel glucagon like peptide-1 receptor antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

Tirzepatide's Effect on Incretin Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirzepatide is a novel, first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, representing a significant advancement in the management of type 2 diabetes and obesity.[1][2] This technical guide provides an in-depth analysis of tirzepatide's core mechanism of action, with a specific focus on its interaction with the GIP and GLP-1 receptors and its subsequent effects on hormone secretion. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Incretin Effect and Tirzepatide's Dual Agonism

The incretin effect, which accounts for a significant portion of postprandial insulin secretion, is primarily mediated by two gut hormones: GLP-1 and GIP.[3][4] These hormones are released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient intake.[4] In individuals with type 2 diabetes, the incretin effect is diminished.[3] Tirzepatide is a synthetic 39-amino acid peptide designed to activate both GIP and GLP-1 receptors, thereby mimicking and amplifying the natural incretin effect to improve glycemic control and promote weight loss.[3][5]

A key feature of tirzepatide is its imbalanced and biased agonism. It exhibits a greater affinity and potency for the GIP receptor (GIPR) compared to the GLP-1 receptor (GLP-1R).[6][7][8] Furthermore, at the GLP-1R, tirzepatide displays biased agonism, preferentially stimulating the cyclic adenosine monophosphate (cAMP) signaling pathway over β-arrestin recruitment.[6][9] This unique pharmacological profile is believed to contribute to its potent therapeutic effects.

It is important to note that the primary mechanism of tirzepatide is to act as an agonist at GIP and GLP-1 receptors, thereby directly stimulating their downstream pathways. The available scientific literature does not provide significant evidence to suggest that tirzepatide's primary mode of action involves altering the endogenous secretion of GLP-1 or GIP from L-cells and K-cells.

Quantitative Data on Receptor Binding and Downstream Signaling

The following tables summarize the in vitro pharmacological properties of tirzepatide in comparison to native GIP and GLP-1.

Table 1: Receptor Binding Affinity (Ki)

| Ligand | GIP Receptor (Ki, nM) | GLP-1 Receptor (Ki, nM) | Source |

| Tirzepatide | 0.135 | 4.23 | [5] |

| Native GIP | ~0.135 (comparable to Tirzepatide) | - | [5] |

| Native GLP-1 | - | ~0.85 (5-fold higher than Tirzepatide) | [7] |

Table 2: In Vitro Potency for cAMP Accumulation (EC50)

| Ligand | GIP Receptor (EC50, nM) | GLP-1 Receptor (EC50, nM) | Source |

| Tirzepatide | 18.1 | 101.9 | [6] |

| Native GIP | 18.2 | - | [6] |

| Native GLP-1 | - | 22.2 | [6] |

Table 3: β-Arrestin2 Recruitment Potency (EC50)

| Ligand | GIP Receptor (EC50, nM) | GLP-1 Receptor (EC50, nM) | Source |

| Tirzepatide | 2.34 | Difficult to determine due to low efficacy | [7] |

| Native GIP | 1.58 | - | [7] |

| Native GLP-1 | - | 3.26 | [7] |

Signaling Pathways

Tirzepatide exerts its effects by activating G-protein coupled receptors, primarily leading to the production of intracellular cAMP.

GIP and GLP-1 Receptor Signaling Cascade

Upon binding to GIPR and GLP-1R on pancreatic β-cells, tirzepatide initiates a signaling cascade that enhances glucose-stimulated insulin secretion. The diagram below illustrates this pathway.

Biased Agonism at the GLP-1 Receptor

Tirzepatide's biased agonism at the GLP-1R is a critical feature. Compared to native GLP-1, it less potently recruits β-arrestin, a protein involved in receptor desensitization and internalization. This bias towards G-protein signaling (cAMP production) may lead to more sustained downstream effects.[6][9]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize tirzepatide's effects on hormone secretion and receptor signaling.

Pancreatic Islet Perifusion Assay for Insulin and Glucagon Secretion

This in vitro technique is used to measure dynamic hormone release from isolated pancreatic islets in response to various stimuli.[6]

Objective: To determine the effect of tirzepatide on glucose-stimulated insulin and glucagon secretion from isolated human or murine pancreatic islets.

Materials:

-

Isolated pancreatic islets

-

Perifusion system with columns

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with bovine serum albumin (BSA)

-

Glucose solutions of varying concentrations (e.g., low glucose, high glucose)

-

Tirzepatide solutions of varying concentrations

-

Hormone assay kits (ELISA or RIA) for insulin and glucagon

Protocol:

-

Islet Preparation: Isolate pancreatic islets from donor pancreata using collagenase digestion and density gradient centrifugation. Culture islets overnight to allow for recovery.

-

Perifusion System Setup: Prime the perifusion system with KRB buffer containing a basal glucose concentration. Load a specified number of islets into each perifusion chamber.

-

Basal Secretion: Perfuse the islets with basal glucose KRB for a set period to establish a stable baseline of hormone secretion. Collect fractions of the perfusate at regular intervals.

-

Stimulation: Switch the perfusion medium to one containing a high glucose concentration, with or without varying concentrations of tirzepatide. Continue to collect fractions.

-

Washout: Return the perfusion to the basal glucose medium to observe the return to baseline secretion.

-

Hormone Quantification: Measure the concentration of insulin and glucagon in the collected fractions using specific ELISA or RIA kits.

-

Data Analysis: Plot hormone concentration versus time to visualize the dynamics of secretion. Calculate the area under the curve (AUC) to quantify the total amount of hormone secreted in response to each stimulus.

In Vitro cAMP Accumulation Assay

This assay measures the ability of a ligand to stimulate the production of intracellular cAMP through G-protein coupled receptor activation.[6]

Objective: To determine the potency and efficacy of tirzepatide in stimulating cAMP production via the GIP and GLP-1 receptors.

Materials:

-

HEK293 cells stably expressing either the human GIP receptor or GLP-1 receptor

-

Cell culture medium and reagents

-

Tirzepatide and reference agonists (native GIP, native GLP-1)

-

cAMP assay kit (e.g., HTRF, ELISA-based)

-

Lysis buffer

Protocol:

-

Cell Culture: Culture the engineered HEK293 cells to an appropriate confluency in multi-well plates.

-

Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of tirzepatide or a reference agonist.

-

Incubation: Incubate the cells for a specified time at a controlled temperature to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as HTRF or ELISA.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to an activated G-protein coupled receptor.[6]

Objective: To measure the potency and efficacy of tirzepatide in inducing β-arrestin recruitment to the GIP and GLP-1 receptors.

Materials:

-

Cell line engineered to express the target receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter system).[10]

-

Cell culture medium and reagents

-

Tirzepatide and reference agonists

-

Assay-specific detection reagents

Protocol:

-

Cell Plating: Seed the engineered cells in a multi-well plate and culture overnight.

-

Ligand Addition: Add varying concentrations of tirzepatide or a reference agonist to the cells.

-

Incubation: Incubate for a specified period to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments.

-

Signal Detection: Add the detection reagents, which include a substrate for the reconstituted enzyme. The resulting chemiluminescent or fluorescent signal is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration and fit to a dose-response curve to determine EC50 and Emax.

Conclusion

Tirzepatide's potent glucose-lowering and weight-loss effects are driven by its unique pharmacological profile as an imbalanced and biased dual agonist of the GIP and GLP-1 receptors. Its preferential activation of the GIPR and biased signaling at the GLP-1R, favoring the cAMP pathway over β-arrestin recruitment, contribute to its robust and sustained therapeutic actions. The primary mechanism of tirzepatide is direct receptor agonism, leading to enhanced insulin secretion and other metabolic benefits. Based on currently available data, there is no substantial evidence to suggest that tirzepatide's clinical efficacy is mediated by an alteration of endogenous incretin hormone secretion. Further research into the nuanced downstream signaling events and long-term physiological adaptations to tirzepatide therapy will continue to refine our understanding of this promising therapeutic agent.

References

- 1. lcms.cz [lcms.cz]

- 2. Beyond glycemia: Comparing tirzepatide to GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Tirzepatide, Dual GIP and GLP-1 Receptor Agonist, in the Management of Type 2 Diabetes: The SURPASS Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tirzepatide: A Novel, Once-weekly Dual GIP and GLP-1 Receptor Agonist for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]

- 7. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Scholars@Duke publication: The incretin co-agonist tirzepatide requires GIPR for hormone secretion from human islets. [scholars.duke.edu]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Deep Dive into Dual Incretin Agonists: A Technical Guide for Researchers

Authored for professionals in research, science, and drug development, this technical guide provides a comprehensive overview of the foundational research behind dual incretin agonists. This document delves into the core mechanisms of action, key experimental validation, and the synergistic effects of co-activating the glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors.

The development of unimolecular dual agonists targeting both the GLP-1 and GIP receptors represents a significant advancement in the therapeutic landscape for type 2 diabetes and obesity. These agents have demonstrated superior glycemic control and weight loss compared to selective GLP-1 receptor agonists, underscoring the importance of their unique mechanism of action. This guide will explore the fundamental science that has paved the way for these innovative therapies.

Mechanism of Action: A Synergistic Approach

Dual incretin agonists are designed to engage both the GLP-1 and GIP receptors, which are G-protein coupled receptors crucial for regulating glucose homeostasis and energy balance. While both receptors primarily signal through the Gαs protein pathway to increase intracellular cyclic AMP (cAMP), their combined activation leads to synergistic effects on insulin secretion, glucagon secretion, and appetite regulation.[1][2]

Signaling Pathways

The binding of a dual agonist to the GLP-1 and GIP receptors on pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.[2] In addition to the primary cAMP pathway, GLP-1 receptor activation can also involve β-arrestin recruitment, which is implicated in receptor internalization and may influence long-term signaling.[3] Some dual agonists, like tirzepatide, exhibit biased agonism at the GLP-1 receptor, favoring the G-protein signaling pathway over β-arrestin recruitment.[3][4] This biased signaling may contribute to their favorable efficacy and tolerability profile.

Foundational In Vitro Experiments

The initial characterization of dual incretin agonists relies on a series of in vitro assays to determine their binding affinity, potency, and functional activity at both the GLP-1 and GIP receptors.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity (Ki) of a dual agonist for its target receptors. These assays typically involve a competitive binding format using radiolabeled native ligands.

Experimental Protocol: Receptor Binding Assay

-

Cell Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing either the human GLP-1 or GIP receptor.

-

Radioligand: A radiolabeled ligand, such as ¹²⁵I-GLP-1(7-36)amide for the GLP-1R or ¹²⁵I-GIP(1-42) for the GIPR, is used.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled dual agonist.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, typically by vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of the dual agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[5]

cAMP Accumulation Assay

This functional assay measures the ability of a dual agonist to stimulate the production of intracellular cAMP, a key second messenger in the signaling pathway of both GLP-1 and GIP receptors.

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture: HEK293 cells stably expressing either the human GLP-1R or GIPR are cultured in 96-well plates.[6]

-

Agonist Stimulation: The cells are incubated with varying concentrations of the dual agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[6]

-

Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

-

Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[6]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined.[6]

β-Arrestin Recruitment Assay

This assay assesses the ability of a dual agonist to induce the recruitment of β-arrestin to the activated receptor, providing insights into potential for receptor desensitization and biased agonism.

Experimental Protocol: β-Arrestin Recruitment Assay

-

Cell Line: A specialized cell line, such as CHO-K1 or HEK293, is used, which co-expresses the target receptor (GLP-1R or GIPR) fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using DiscoverX's PathHunter technology).[3][7]

-

Agonist Stimulation: The cells are treated with the dual agonist.

-

Recruitment and Signal Generation: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two protein fragments into proximity and generating a detectable signal (e.g., chemiluminescence).[7]

-

Detection: The signal is measured using a luminometer.

-